molecular formula C9H11FN2 B597546 5-Fluoro-2-(pyrrolidin-1-yl)pyridine CAS No. 1287217-79-1

5-Fluoro-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B597546
CAS No.: 1287217-79-1
M. Wt: 166.199
InChI Key: IBWUHBJFPTXYGX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11FN2 It is a fluorinated pyridine derivative, where a pyrrolidine ring is attached to the pyridine ring at the 2-position, and a fluorine atom is attached at the 5-position

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: It is utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

While specific future directions for 5-Fluoro-2-(pyrrolidin-1-yl)pyridine are not detailed in the search results, compounds with similar structures have been used in the treatment of acute myeloid leukemia (AML) . This suggests potential future applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This enhances its reactivity and makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWUHBJFPTXYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693203
Record name 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287217-79-1
Record name 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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